molecular formula C20H25NO6 B11147034 ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11147034
M. Wt: 375.4 g/mol
InChI Key: VXUYRRYAMMVBIY-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with methyl groups at positions 4 and 8, an ethyl propanoate ester at position 3, and a 2-(dimethylamino)-2-oxoethoxy group at position 7. This compound is structurally related to bioactive coumarins, which are studied for applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 3-[7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C20H25NO6/c1-6-25-18(23)10-8-15-12(2)14-7-9-16(26-11-17(22)21(4)5)13(3)19(14)27-20(15)24/h7,9H,6,8,10-11H2,1-5H3

InChI Key

VXUYRRYAMMVBIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)N(C)C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-keto ester under acidic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromen-2-one core.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Compound Name Substituent at Position 7 Molecular Formula Molar Mass (g/mol) Key Features
Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate (Target) 2-(Dimethylamino)-2-oxoethoxy Not explicitly provided (estimated: C20H25NO7) ~391.42 (estimated) Basic dimethylamino group; potential for hydrogen bonding and enhanced solubility in polar solvents.
Ethyl 3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoate Hydroxy (-OH) C17H18O6 318.32 Polar, acidic hydroxyl group; limited membrane permeability.
Ethyl 3-[4,8-dimethyl-2-oxo-7-(2-oxopropoxy)chromen-3-yl]propanoate 2-Oxopropoxy (OCH2COCH3) C19H22O6 346.37 Neutral ketone substituent; moderate lipophilicity.
Ethyl 3-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoate 2-(4-Chlorophenyl)-2-oxoethoxy C23H21ClO6 452.86 Chlorophenyl group enhances hydrophobicity and electron-withdrawing effects.

Physicochemical Properties

  • However, the ethyl ester and methyl groups counterbalance this by enhancing lipophilicity.
  • logP (Estimated): Target compound: ~2.5–3.0 (moderate lipophilicity due to dimethylamino and ester groups). Hydroxy analogue: ~1.8–2.2 (higher polarity). Chlorophenyl analogue: ~3.5–4.0 (hydrophobic chlorophenyl group).

Biological Activity

Ethyl 3-{7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the class of coumarin derivatives. Its unique structure, characterized by a coumarin backbone with various functional groups, suggests potential for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C20H25NO6
  • Molecular Weight : Approximately 366.407 g/mol
  • Structural Features : The compound features an ethyl ester group, a dimethylamino moiety, and a chromen-2-one framework, which contribute to its reactivity and interactions in biological systems.

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
Ethyl 3-(N,N-dimethylamino)acrylateC10H15NContains a dimethylamino group; used in polymer chemistry.
3-Ethyl-4,8-dimethylcoumarinC12H12O3Simplified coumarin structure; studied for antimicrobial properties.
7-HydroxycoumarinC9H6O3Known for its anticoagulant activity; simpler structure than the target compound.

Pharmacological Properties

Research into the biological activities of this compound has identified several key pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the coumarin moiety is often associated with antibacterial and antifungal activities.
  • Antioxidant Effects : The compound has shown potential as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Properties : this compound may inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory conditions.

The mechanisms through which this compound exerts its biological effects are under investigation. Key areas of focus include:

  • Enzyme Inhibition : Studies are exploring the binding affinity of this compound to various enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating its mechanisms of action.
  • Receptor Modulation : Research is ongoing to determine how this compound interacts with specific receptors in the body, which could provide insights into its therapeutic potential.

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. Results indicated that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Study 2: Antioxidant Activity Assessment

In another investigation, researchers assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The findings demonstrated significant radical scavenging activity, suggesting that it could be beneficial in preventing oxidative damage in cells.

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